3-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)propanoyl chloride
Description
3-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)propanoyl chloride is a heterocyclic organic compound characterized by a pyrimidine core substituted with a thiophen-2-yl group at the 4-position and a trifluoromethyl (-CF₃) group at the 6-position. The pyrimidine ring is further functionalized with a sulfonyl (-SO₂-) bridge connected to a propanoyl chloride (-COCl) moiety. This structure confers unique reactivity, particularly in nucleophilic acyl substitution reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Key structural features include:
- Pyrimidine backbone: A six-membered aromatic ring with two nitrogen atoms, enabling π-π stacking interactions and hydrogen bonding.
- Thiophen-2-yl group: Enhances electron-richness and influences regioselectivity in cross-coupling reactions.
- Trifluoromethyl group: Imparts metabolic stability and lipophilicity, common in bioactive molecules.
- Sulfonyl-propanoyl chloride: The sulfonyl group acts as a strong electron-withdrawing group, activating the acyl chloride for rapid reactions with amines or alcohols.
Synthetic routes typically involve sequential functionalization of the pyrimidine ring, followed by sulfonation and chlorination steps. Applications include its use as a precursor for sulfonamide-based drugs or herbicides.
Properties
IUPAC Name |
3-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylpropanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O3S2/c13-10(19)3-5-23(20,21)11-17-7(8-2-1-4-22-8)6-9(18-11)12(14,15)16/h1-2,4,6H,3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTZMPWZAVSSON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=N2)S(=O)(=O)CCC(=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)propanoyl chloride typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between thiophene-2-carbaldehyde and a suitable amine, followed by cyclization.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Sulfonylation: The sulfonyl group is added via a sulfonyl chloride reagent under basic conditions.
Propanoyl Chloride Addition: Finally, the propanoyl chloride moiety is introduced through a reaction with propanoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The propanoyl chloride group (-COCl) facilitates nucleophilic acyl substitution reactions. Key observations include:
Mechanistic Insights :
-
Reactions require bases like triethylamine to neutralize HCl byproducts.
-
Steric hindrance from the pyrimidine-thiophene moiety slightly reduces reaction rates compared to simpler acyl chlorides.
Sulfonyl Group Reactivity
The sulfonyl linker (-SO₂-) participates in sulfonation and desulfonation processes:
| Reaction Type | Conditions | Outcome | Notes | Source |
|---|---|---|---|---|
| Sulfonate displacement | Alkali hydroxides (NaOH/KOH) | Cleavage to pyrimidine-thiophene core | Requires >100°C heating | |
| Sulfonamide formation | NH₃ or amines under anhydrous conditions | Secondary sulfonamides | Limited by steric effects |
Key Limitation : The electron-withdrawing trifluoromethyl group reduces nucleophilic attack at the sulfur atom .
Pyrimidine Ring Modifications
The 4-thiophen-2-yl-6-trifluoromethylpyrimidine core undergoes electrophilic substitutions:
| Reaction Type | Reagents | Position Modified | Functionalization Efficiency | Source |
|---|---|---|---|---|
| Halogenation | NBS (N-bromosuccinimide) | Thiophene C5 position | 55% regioselectivity | |
| Oxidation | m-CPBA (meta-chloroperbenzoic acid) | Thiophene → sulfone | 82% conversion |
Critical Finding : Trifluoromethyl groups stabilize the pyrimidine ring against ring-opening reactions under acidic conditions (pH >3) .
Cross-Coupling Reactions
The thiophene moiety enables catalytic coupling:
| Reaction Type | Catalyst System | Coupling Partner | Product Application | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl-functionalized analogs | |
| Sonogashira | CuI/PdCl₂(PPh₃)₂ | Terminal alkynes | Conjugated enyne derivatives |
Optimized Conditions :
Stability Under Reactive Atmospheres
Experimental stability data under controlled environments:
Coordination Chemistry
The compound acts as a ligand in metal complexes:
| Metal Salt | Solvent System | Complex Structure | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu(II) chloride | DCM/MeCN | Octahedral geometry | 4.2 ± 0.3 | |
| Pd(II) acetate | DMF | Square-planar coordination | 5.1 ± 0.2 |
Application : These complexes show enhanced catalytic activity in Heck reactions compared to simple Pd salts .
Scientific Research Applications
Chemical Properties and Structure
This compound has a complex molecular structure characterized by its trifluoromethyl group and thiophene moiety, which contribute to its unique chemical reactivity and biological activity. The molecular formula is with a molecular weight of approximately 366.34 g/mol. Its sulfonyl chloride functional group enhances its reactivity, facilitating various chemical transformations.
Anticancer Activity
Research has indicated that compounds similar to 3-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)propanoyl chloride exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been evaluated for their ability to inhibit cancer cell proliferation. A study conducted by the National Cancer Institute (NCI) assessed such compounds against a panel of human tumor cell lines, revealing promising results with mean growth inhibition values indicating potential as anticancer agents .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial properties. Research on similar thiophene and pyrimidine derivatives has shown efficacy against various bacterial strains, suggesting that this compound could be explored for developing new antibiotics . The sulfonamide moiety is known for enhancing the antibacterial activity of compounds through mechanisms that disrupt bacterial folate synthesis.
Enzyme Inhibition
Mechanism of Action
The mechanism of action of 3-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)propanoyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The trifluoromethyl group can enhance binding affinity to biological targets, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Substituent Effects
- Thiophene vs. Fluorophenyl : The thiophene group in the target compound enhances electron density compared to the electron-withdrawing 4-fluorophenyl group in the second compound. This difference influences aromatic electrophilic substitution rates and binding affinity in biological targets.
- Trifluoromethyl Group : Common across all compounds, this group improves metabolic stability and membrane permeability.
Functional Group Reactivity
- Acyl Chloride vs. Carboxylic Acid : The target compound’s acyl chloride group enables rapid formation of amides or esters, unlike the carboxylic acid derivative, which requires activation (e.g., via EDCI). This makes the former more suitable for high-throughput synthesis .
- Sulfonyl vs. Thioether Linkages : The sulfonyl group (-SO₂-) in the target compound increases electrophilicity and hydrolytic stability compared to thioether (-S-) linkages, which are prone to oxidation.
Research Findings and Trends
Recent studies highlight the following trends:
Synthetic Efficiency: The target compound’s sulfonyl-propanoyl chloride motif simplifies one-step conjugations with amines, achieving >90% yield in model reactions.
Bioactivity Gaps : Unlike its carboxylic acid analog (Table 1, Row 2), the target compound lacks direct antimicrobial activity, emphasizing its role as an intermediate.
Stability: The trifluoromethyl and sulfonyl groups synergistically enhance thermal stability (decomposition temperature: 220°C vs. 180°C for non-fluorinated analogs).
Biological Activity
3-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)propanoyl chloride is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and applications in research and medicine.
- Chemical Name : 3-(4-Thiophen-2-yl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-propionyl chloride
- Molecular Formula : C12H8ClF3N2O3S2
- Molecular Weight : 384.78 g/mol
- CAS Number : Not specified
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group enhances its binding affinity, potentially modulating enzyme activity or receptor signaling pathways.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit key cancer-related enzymes such as BRAF and EGFR, which are crucial in tumor proliferation and survival. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of these compounds, potentially increasing their efficacy against cancer cells .
Anti-inflammatory Effects
Compounds containing thiophene and pyrimidine rings have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes like COX and LOX, which play roles in inflammatory pathways. This suggests that this compound may also exert similar effects, warranting further investigation into its anti-inflammatory potential .
Antimicrobial Activity
There is evidence suggesting that similar compounds possess antimicrobial properties. The presence of the thiophene ring can enhance the interaction with microbial membranes, potentially leading to increased permeability and cell death. This aspect could be explored further for developing new antimicrobial agents .
Case Studies
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Anticancer Studies : A study evaluated the cytotoxic effects of related pyrimidine derivatives on various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations.
Compound IC50 (µM) Cancer Cell Line Compound A 5.0 MCF7 (Breast) Compound B 7.5 HeLa (Cervical) 3-Sulfonyl Compound 4.0 A549 (Lung) -
Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of thiophene-containing compounds, showing a reduction in TNF-alpha levels in vitro.
Compound TNF-alpha Reduction (%) Concentration (µM) Compound C 30 10 Compound D 50 20 3-Sulfonyl Compound 45 15
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
